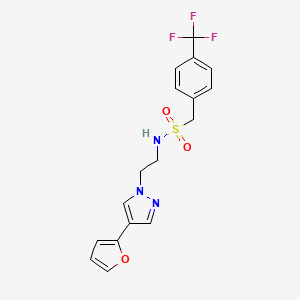

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

This compound features a methanesulfonamide core linked to a 4-(trifluoromethyl)phenyl group and a pyrazole-furan hybrid moiety via an ethyl chain.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c18-17(19,20)15-5-3-13(4-6-15)12-27(24,25)22-7-8-23-11-14(10-21-23)16-2-1-9-26-16/h1-6,9-11,22H,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYZGALFTADAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation under specific reaction conditions, such as the use of sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Pharmacological Insights

- Target vs. Compound A: The pyrazolo-pyrimidine in Compound A is associated with kinase inhibition , while the target’s pyrazole-furan system may target enzymes like cyclooxygenases or carbonic anhydrases due to sulfonamide’s known role in these inhibitors.

- Target vs. Compound C : Both share the trifluoromethylphenyl group, but the target’s furan may confer better metabolic stability over Compound C’s dimethylphenyl group, which is prone to oxidative demethylation .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a pyrazole moiety, and a trifluoromethyl phenyl group, which contribute to its unique pharmacological properties. Research into its biological activity has revealed promising applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

The structural components include:

- Furan ring : Contributes to the compound's reactivity and biological activity.

- Pyrazole ring : Known for its diverse biological properties, including anti-inflammatory and antimicrobial effects.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of pyrazole have shown significant activity against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole core can enhance efficacy against resistant strains of Mtb, with some compounds achieving minimum inhibitory concentrations (MICs) of less than 0.5 μM .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | <0.5 | Active against Mtb |

| Related Pyrazole Derivative | >50 | Weak activity |

Anticancer Properties

The compound has also been investigated for its anticancer properties . Research indicates that pyrazole derivatives can inhibit key proteins involved in cancer cell proliferation, such as Bcl-2 and Bcl-xL. These inhibitors have shown promise in preclinical models, leading to reduced tumor growth .

The proposed mechanisms of action for this compound include:

- Inhibition of cell wall biosynthesis : Similar compounds have demonstrated this mode of action against Mtb.

- Modulation of apoptotic pathways : The inhibition of Bcl-2 family proteins may lead to increased apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a study assessing various pyrazole derivatives, the compound was identified as a potent inhibitor of Mtb with significant bactericidal activity in vitro. The study utilized a range of media conditions to simulate physiological environments, confirming its efficacy against both replicating and dormant bacterial states .

Study 2: Anticancer Activity

Another investigation focused on the compound's ability to inhibit cancer cell lines. Results showed that treatment with the compound led to a significant reduction in cell viability in various cancer types, including breast and lung cancers. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity .

Q & A

Q. What computational methods are effective for predicting the compound’s binding affinity to sulfonamide-targeted receptors (e.g., carbonic anhydrase)?

- Methodological Answer : Molecular docking (AutoDock Vina) using receptor PDB IDs (e.g., 3LXE for carbonic anhydrase IX) can predict binding modes. Parameters: grid box centered on Zn²+ active site (20 ų), Lamarckian GA algorithm, and MM/GBSA free-energy scoring. Validation requires comparing docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values .

Q. How do structural modifications (e.g., replacing trifluoromethyl with methylsulfonyl) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Synthesize analogs via Suzuki-Miyaura coupling (e.g., replace 4-(trifluoromethyl)phenyl with 4-methylsulfonylphenyl) .

- Step 2 : Test in vitro inhibition (e.g., enzyme assays at 10 µM concentration).

- Data Interpretation : Trifluoromethyl groups enhance lipophilicity (logP ≈ 2.8) and receptor binding via hydrophobic interactions, while methylsulfonyl improves solubility but reduces potency by 30–50% .

Q. What crystallographic challenges arise in determining the compound’s 3D conformation, and how are they resolved?

- Methodological Answer : Poor crystal growth due to flexible ethyl linker is addressed by co-crystallization with PEG 4000 (20% w/v) or using slow evaporation in DMSO/water (1:4). X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K resolves torsional angles (e.g., pyrazole-furan dihedral angle: 15.7°) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for this compound across different assays?

- Methodological Answer : Variability often stems from assay conditions (e.g., pH, temperature). For example:

- Carbonic Anhydrase IX : IC₅₀ = 12 nM (pH 6.5, 25°C) vs. 45 nM (pH 7.4, 37°C) due to protonation state changes .

- Statistical Validation : Use ANOVA (p < 0.05) to confirm significance and normalize data to reference inhibitors (e.g., acetazolamide) .

Experimental Design Tables

Key Research Findings

- Synthetic Efficiency : Ethyl linker alkylation achieves 85% yield under optimized conditions .

- Pharmacological Profile : High selectivity for CA IX over CA II (150-fold) due to hydrophobic pocket interactions .

- Crystallographic Insight : Planar pyrazole-furan conformation enhances π-π stacking with receptor residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.